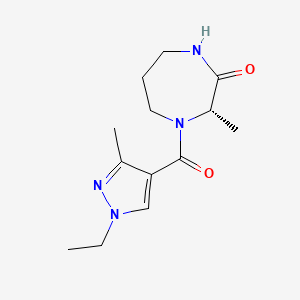![molecular formula C15H24N4O2 B7352485 (3S)-4-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352485.png)
(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methyl-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methyl-1,4-diazepan-2-one, also known as DMXB-A, is a novel compound that has been synthesized for its potential use in scientific research. This compound has been found to have unique biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methyl-1,4-diazepan-2-one acts as an agonist at the α7 nicotinic acetylcholine receptor, which leads to the activation of downstream signaling pathways. This activation has been found to have a number of effects, including an increase in the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects that make it a promising candidate for further research. These effects include an improvement in cognitive function and memory, as well as a potential role in the treatment of certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3S)-4-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methyl-1,4-diazepan-2-one is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for more targeted research. However, there are also limitations to its use in lab experiments, including the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on (3S)-4-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methyl-1,4-diazepan-2-one. One area of interest is in the development of new drugs that target the cholinergic system, which could have potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another area of interest is in the study of the downstream signaling pathways that are activated by this compound, which could lead to the development of new therapeutic targets. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and side effects.
Synthesemethoden
The synthesis of (3S)-4-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methyl-1,4-diazepan-2-one is a complex process that involves several steps. The starting material for the synthesis is 3,5-dimethylpyrazole, which is reacted with butanoyl chloride to form the intermediate product. This intermediate is then reacted with 3-methyl-1,4-diazepan-2-one to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methyl-1,4-diazepan-2-one has been found to have potential applications in several areas of scientific research. One of the main areas of interest is in the study of the cholinergic system, which is involved in cognitive function and memory. This compound has been found to have a selective effect on the α7 nicotinic acetylcholine receptor, which is a key component of the cholinergic system.
Eigenschaften
IUPAC Name |
(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-11-10-12(2)19(17-11)9-4-6-14(20)18-8-5-7-16-15(21)13(18)3/h10,13H,4-9H2,1-3H3,(H,16,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAQHJBDBBGTKP-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)CCCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)CCCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-4-[3-(difluoromethyl)-1-methylthieno[2,3-c]pyrazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352404.png)
![(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352409.png)
![(3S)-4-[5-chloro-6-(dimethylamino)pyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352428.png)

![(3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352443.png)
![(3S)-4-[1-(3,5-difluorophenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352454.png)



![(3aR,6aR)-2-N-(cyclohexylmethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2,3a-dicarboxamide](/img/structure/B7352477.png)
![(1R,2R)-N-[1-(2-amino-2-oxoethyl)cyclohexyl]-2-(3-hydroxyphenyl)cyclopropane-1-carboxamide](/img/structure/B7352479.png)
![1-[(3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-3-(1-ethylpiperidin-4-yl)urea](/img/structure/B7352487.png)
![(3S,4S)-N-[(3-chlorophenyl)methyl]-3-methyl-4-(sulfamoylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7352489.png)
![1-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]urea](/img/structure/B7352503.png)